molecular formula C23H24ClN3O4S B2480396 N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251566-47-8

N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2480396
CAS No.: 1251566-47-8
M. Wt: 473.97
InChI Key: NTHLYAFUXWZIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a thiomorpholine ring, and multiple methoxy and chloro substituents.

Preparation Methods

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiomorpholine ring, and the addition of methoxy and chloro groups. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Thiomorpholine Ring: This step often involves nucleophilic substitution reactions.

    Addition of Methoxy and Chloro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application, but may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Signal Transduction Pathways: The compound could affect intracellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

N-(5-chloro-2,4-dimethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can be compared with other similar compounds, such as:

    N-(5-chloro-2,4-dimethoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine: This compound has a similar structure but differs in the position of the methoxy group.

    N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine: This compound also has a similar structure but differs in the position of the thiomorpholine ring.

The uniqueness of this compound lies in its specific combination of substituents and their positions, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(5-chloro-2,4-dimethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c1-29-19-6-4-5-14-16(25-17-11-15(24)20(30-2)13-21(17)31-3)12-18(26-22(14)19)23(28)27-7-9-32-10-8-27/h4-6,11-13H,7-10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHLYAFUXWZIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=C(C=C3OC)OC)Cl)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.